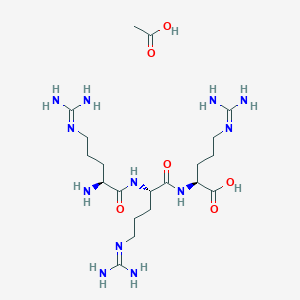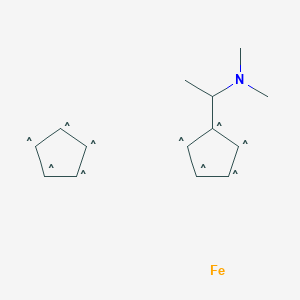
2-Amino-4-(trifluoromethyl)phenol hydrochloride; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(trifluoromethyl)phenol hydrochloride is an organic compound with the CAS Number: 454-81-9 . It has a molecular weight of 213.59 and its IUPAC name is 2-amino-4-(trifluoromethyl)phenol hydrochloride . This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-(trifluoromethyl)phenol hydrochloride can be represented by the linear formula: C7H7ClF3NO . The InChI code for this compound is 1S/C7H6F3NO.ClH/c8-7(9,10)4-1-2-6(12)5(11)3-4;/h1-3,12H,11H2;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4-(trifluoromethyl)phenol hydrochloride include its molecular weight (213.59 ). The compound appears as a crystalline powder .Aplicaciones Científicas De Investigación
2-Amino-4-(trifluoromethyl)phenol hydrochloride; 95% has many applications in scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the study of biochemical and physiological effects, such as the inhibition of various enzymes. It is also used to study the mechanism of action of various drugs, as well as the effects of drugs on the body.
Mecanismo De Acción
2-Amino-4-(trifluoromethyl)phenol hydrochloride; 95% has a wide range of effects on the body. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleic acids. In addition, it has been shown to inhibit the enzyme lipoxygenase-2 (LOX-2), which is involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
2-Amino-4-(trifluoromethyl)phenol hydrochloride; 95% has a wide range of effects on the body. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleic acids. In addition, it has been shown to inhibit the enzyme lipoxygenase-2 (LOX-2), which is involved in the metabolism of fatty acids. In addition, it has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Amino-4-(trifluoromethyl)phenol hydrochloride; 95% in lab experiments is its high purity and low cost. It is also easy to use, as it is soluble in water and ethanol. It is also relatively stable, making it suitable for long-term storage. However, it is important to note that 2-Amino-4-(trifluoromethyl)phenol hydrochloride; 95% is a strong acid and should be handled with caution.
Direcciones Futuras
The future of 2-Amino-4-(trifluoromethyl)phenol hydrochloride; 95% is bright. It has potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also being studied for its potential to treat various diseases, such as cancer and Alzheimer’s disease. In addition, it is being studied for its potential to reduce inflammation and pain. Finally, it is being studied for its potential to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), dihydrofolate reductase (DHFR), and lipoxygenase-2 (LOX-2).
Métodos De Síntesis
2-Amino-4-(trifluoromethyl)phenol hydrochloride; 95% is synthesized through a reaction of 2-amino-4-(trifluoromethyl)phenol and hydrochloric acid. The reaction is carried out in a solvent, such as ethanol, to dissolve the reactants. The reaction is exothermic and proceeds at room temperature. The product is collected by filtration and dried.
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-4-(trifluoromethyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO.ClH/c8-7(9,10)4-1-2-6(12)5(11)3-4;/h1-3,12H,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZNZJHMENXJKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Benzyl-3-{(1R,2R)-2-[(11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-ylamino]cyclohexyl}urea, 97%](/img/structure/B6318757.png)

![rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6318774.png)
